molecular formula C18H21N3O3S2 B2562945 3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421500-20-0

3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2562945
CAS No.: 1421500-20-0
M. Wt: 391.5
InChI Key: GUWFBGFRXQKBPQ-UHFFFAOYSA-N
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Description

3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic chemical compound designed for research applications, featuring a complex structure that incorporates benzoxazole and dihydrothiazole motifs. These heterocyclic scaffolds are recognized in medicinal chemistry for their potential biological activities. Benzoxazole derivatives are frequently investigated for their diverse pharmacological properties, serving as key structures in the development of novel therapeutic agents . The thiazole ring system is a privileged structure in drug discovery, found in molecules with a broad spectrum of activity, including anticancer, antimicrobial, and anti-inflammatory effects . This compound is supplied exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers for in vitro studies and is not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is not intended as a recommendation for any specific application. Researchers are responsible for conducting their own testing to determine the compound's suitability for their particular project.

Properties

IUPAC Name

3-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-16(11-21-14-3-1-2-4-15(14)24-18(21)23)20-8-5-13(6-9-20)12-26-17-19-7-10-25-17/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWFBGFRXQKBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The molecular structure of the compound can be broken down into several key components:

  • Thiazole moiety : Known for various biological activities.
  • Piperidine ring : Often associated with pharmacological effects.
  • Benzoxazole core : Contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated effective inhibition against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

CompoundMIC (µg/mL)Bacterial Strain
125Bacillus subtilis
250Escherichia coli
310Pichia pastoris

The presence of electron-donating groups on the phenyl ring significantly enhanced antimicrobial activity, suggesting a strong structure–activity relationship .

Anticancer Activity

The anticancer potential of the compound was evaluated in various human cancer cell lines. Notably, the compound exhibited moderate inhibitory effects against cancer cell proliferation in liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cell lines. The results indicated that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity.

Case Study : A derivative of this compound was tested against MDA-MB-231 cells, showing a significant reduction in cell viability at concentrations as low as 20 µM. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and benzoxazole moieties significantly impact biological activity. For instance:

  • Substitution on the piperidine ring enhances both antimicrobial and anticancer properties.
  • Electron-withdrawing groups tend to decrease activity, while electron-donating groups improve it.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed analysis:

Structural Analogues from Benzoxazolone/Benzothiazolone Families ()

Compounds such as 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a) and 3-(3-(4-(2-(2-oxobenzo[d]thiazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5b) share the benzoxazolone/thiazolone core but differ in linker chemistry and nitrogen heterocycles .

Parameter Target Compound 5a (Benzoxazolone) 5b (Benzothiazolone)
Core Structure Benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one Benzo[d]thiazol-2(3H)-one
Linker 2-Oxoethyl-piperidine Piperazine-propyl Piperazine-propyl
Key Substituent (4,5-Dihydrothiazol-2-yl)thio)methyl Benzoxazolone-ethyl Benzothiazolone-ethyl
Synthetic Yield Not reported 67% 63%

Key Insights :

  • The dihydrothiazole-thio substituent in the target may improve lipophilicity compared to the ethyl-linked benzoxazolone/thiazolone groups in 5a/5b .
Quinolinium-Based Derivatives ()

Compounds like I7 and 4c1 (e.g., quinolinium salts with indole or morpholine substituents) share heterocyclic diversity but lack the benzoxazolone core .

Parameter Target Compound I7 (Quinolinium-Indole) 4c1 (Quinolinium-Morpholine)
Core Structure Benzo[d]oxazol-2(3H)-one Quinolinium Quinolinium
Key Functional Groups Piperidine-dihydrothiazole Piperidine-indole Morpholine-benzothiazole
Biological Activity Not reported Antibacterial (Staphylococcus aureus) Antibacterial (E. coli)

Key Insights :

  • The target compound’s neutral benzoxazolone core contrasts with the cationic quinolinium systems in I7 and 4c1, which are associated with membrane disruption in bacteria .
  • While the target lacks documented activity, its dihydrothiazole-thio group mirrors sulfur-containing motifs in 4c1, which enhance antibacterial potency .
Hybrid Systems with Piperidine/Piperazine Linkers

The target’s piperidine-dihydrothiazole architecture is distinct from piperazine-linked bivalent ligands (e.g., 5o, 5c), which exhibit dual binding sites for enhanced receptor avidity .

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